molecular formula C48H108NiP4+2 B14317597 nickel(2+);tributylphosphane CAS No. 110132-89-3

nickel(2+);tributylphosphane

Cat. No.: B14317597
CAS No.: 110132-89-3
M. Wt: 868.0 g/mol
InChI Key: WIOKVKXBXKRLPY-UHFFFAOYSA-N
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Description

Overview of Phosphine (B1218219) Ligands in Transition Metal Chemistry

Phosphine ligands (PR₃) are a cornerstone of modern transition metal chemistry, prized for their versatility and the fine-tuning they offer to the metallic center. nih.gov These organophosphorus compounds act as Lewis bases, donating electron density to the metal. mit.edu A key feature of phosphine ligands is the ability to systematically modify their electronic and steric properties by altering the 'R' groups attached to the phosphorus atom. mit.edu This tunability is crucial for controlling the reactivity and selectivity of the resulting metal complex. mit.edu

The steric bulk of a phosphine ligand, often quantified by its cone angle, and its electronic nature, which can be electron-donating or electron-withdrawing, are critical parameters that influence the stability and catalytic activity of the metal complex. sigmaaldrich.com This ability to tailor the ligand framework has been instrumental in the development of highly effective homogeneous catalysts for a myriad of chemical reactions. sigmaaldrich.com Phosphines are considered L-type ligands and, unlike many metal ammine complexes, their complexes are often lipophilic, enhancing their solubility in organic solvents. wikipedia.org

Significance of Nickel-Phosphine Complexes in Organometallic Catalysis

Nickel-phosphine complexes are of paramount importance in the field of organometallic catalysis due to nickel's relative abundance and cost-effectiveness compared to precious metals like palladium. ucla.edu These complexes are central to a variety of catalytic processes, most notably cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. acs.org Reactions such as the Suzuki, Heck, Kumada, and Negishi couplings often rely on nickel-phosphine catalysts. acs.org

The phosphine ligand plays a crucial role in stabilizing the nickel center, modulating its reactivity, and influencing the outcome of the catalytic cycle. numberanalytics.com By choosing the appropriate phosphine ligand, researchers can control the efficiency and selectivity of a given transformation. nih.gov For instance, the use of specific phosphine ligands can lead to high yields and selectivities in reactions that might otherwise be inefficient. incatt.nl The development of well-defined, bench-stable nickel precatalysts with phosphine ligands has been a major advancement, allowing for more reliable and reproducible catalytic results. ucla.edu

Historical Context and Evolution of Tributylphosphine (B147548) in Nickel Catalysis

The use of nickel in catalysis dates back to the late 19th and early 20th centuries, with early work focusing on hydrogenation reactions. smolecule.comshenvilab.org The application of phosphine ligands to nickel catalysis came later, with Walter Reppe's work in the mid-20th century on alkyne cyclotrimerization using nickel-phosphine complexes being a notable early example. smolecule.comwikipedia.org

Tributylphosphine emerged as a significant ligand in nickel catalysis due to its distinct steric and electronic properties compared to the more commonly used triphenylphosphine (B44618). smolecule.com As an alkylphosphine, tributylphosphine is more electron-donating and has a different steric profile, which can lead to different reactivity patterns in catalytic reactions. mit.edusmolecule.com For example, in some reductive coupling reactions, less sterically demanding ligands like tributylphosphine have been shown to provide little to no selectivity, whereas bulkier phosphines can completely reverse the regioselectivity. mit.edu

The complex dichlorobis(tributylphosphine)nickel(II) is a key example of a nickel(II) tributylphosphine complex. sigmaaldrich.com It serves as a catalyst in various organic transformations, including Wenkert arylations, regioselective [2+2+2] cycloadditions, and polymerization reactions. sigmaaldrich.com The development and study of such complexes have contributed to a deeper understanding of how ligand properties influence the behavior of nickel catalysts. smolecule.com

Interactive Data Tables

Below are interactive tables summarizing key properties and catalytic applications of dichlorobis(tributylphosphine)nickel(II).

Properties of Dichlorobis(tributylphosphine)nickel(II)

PropertyValueReference
Chemical FormulaC₂₄H₅₄Cl₂NiP₂ nih.gov
Molecular Weight534.23 g/mol sigmaaldrich.com
AppearanceRed to purple powder or crystals americanelements.com
Melting Point43-45 °C sigmaaldrich.comamericanelements.com
CAS Number15274-43-8 sigmaaldrich.com

Catalytic Applications of Dichlorobis(tributylphosphine)nickel(II)

Reaction TypeDescriptionReference
Cross-Coupling ReactionsEffective in catalyzing certain cross-coupling reactions, such as the Kumada-Tamao-Corriu (KTC) coupling. smolecule.com
Wenkert ArylationsUsed as a catalyst for Wenkert arylations. sigmaaldrich.com
[2+2+2] CycloadditionsCatalyzes regioselective [2+2+2] cycloaddition reactions. sigmaaldrich.com
Polymerization ReactionsFunctions as a catalyst in certain polymerization processes. sigmaaldrich.com
Reductive Coupling ReactionsFacilitates intermolecular coupling of alkynes. smolecule.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

110132-89-3

Molecular Formula

C48H108NiP4+2

Molecular Weight

868.0 g/mol

IUPAC Name

nickel(2+);tributylphosphane

InChI

InChI=1S/4C12H27P.Ni/c4*1-4-7-10-13(11-8-5-2)12-9-6-3;/h4*4-12H2,1-3H3;/q;;;;+2

InChI Key

WIOKVKXBXKRLPY-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni+2]

Origin of Product

United States

Synthetic Methodologies for Nickel Ii Tributylphosphine Complexes

General Synthetic Strategies for Nickel(II) Phosphine (B1218219) Complexes

The preparation of nickel(II) phosphine complexes typically involves the reaction of a nickel(II) precursor with the desired phosphine ligand. researchgate.net A common and straightforward approach utilizes hydrated nickel(II) halides, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or nickel(II) bromide trihydrate (NiBr₂·3H₂O), which are readily available and cost-effective starting materials. nih.govacs.org The reaction is often carried out in an organic solvent, such as ethanol (B145695) or a mixture of alcohols, where the nickel salt and the phosphine ligand are combined and refluxed. nih.govwikipedia.org This method facilitates the displacement of water molecules from the nickel coordination sphere by the phosphine ligands, leading to the formation of the desired L₂NiX₂ complex. nih.gov

Another prevalent strategy involves the use of anhydrous nickel(II) halides, like nickel(II) chloride (NiCl₂) or its dimethoxyethane adduct NiCl₂(DME). acs.orgorgsyn.org The reaction is typically performed by mixing stoichiometric amounts of the nickel salt and the phosphine ligand in a suitable solvent. researchgate.net This direct combination is a convenient route to various nickel chloride phosphine complexes. researchgate.net

For the synthesis of more complex structures, such as those involving mixed ligands or different oxidation states, multi-step procedures are often employed. For instance, a nickel(0) source like bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂) can be used as a starting material, which then undergoes oxidative addition or ligand exchange reactions to yield the target nickel(II) phosphine complex. acs.orgnih.gov Furthermore, nickel(II) acetylacetonate, Ni(acac)₂, serves as another valuable precursor, which can react with phosphine ligands, sometimes in the presence of other reagents, to form nickel(II) phosphine complexes. researchgate.net The choice of the nickel precursor and the phosphine ligand, along with the reaction conditions, dictates the final structure and properties of the resulting complex.

Targeted Synthesis of Nickel(II) Tributylphosphine (B147548) Complexes

The synthesis of nickel(II) complexes specifically incorporating tributylphosphine (PBu₃) ligands follows the general principles outlined above, with specific adaptations to accommodate the properties of this particular alkylphosphine.

Preparation from Nickel(II) Halide Precursors

A standard and widely adopted method for the synthesis of dichlorobis(tributylphosphine)nickel(II), [NiCl₂(PBu₃)₂], involves the direct reaction of nickel(II) chloride with tributylphosphine. kpi.ua The reaction can be performed by simply mixing stoichiometric amounts of NiCl₂ with the tributylphosphine ligand. researchgate.net This straightforward synthesis makes [NiCl₂(PBu₃)₂] a readily accessible and common starting material in nickel catalysis. The resulting complex is a red solid with a melting point of 48–49 °C. researchgate.net

Similarly, other nickel(II) halide precursors can be employed. For example, air-stable Ni(II) complexes can be synthesized from NiCl₂·6H₂O or NiBr₂·3H₂O and the desired phosphine, followed by the addition of a Grignard reagent. nih.govacs.org While this method is more general for creating a library of precatalysts, the initial step of forming the L₂NiX₂ intermediate is directly applicable to tributylphosphine. nih.gov

PrecursorLigandProductSolventConditionsReference
NiCl₂PBu₃NiCl₂(PBu₃)₂Not specifiedStoichiometric mixing researchgate.net
NiCl₂·6H₂OPBu₃[NiCl₂(PBu₃)₂]EthanolReflux nih.gov
NiBr₂·3H₂OPBu₃[NiBr₂(PBu₃)₂]EthanolReflux nih.gov

Mixed-Ligand Complex Synthesis

The synthesis of mixed-ligand nickel(II) complexes containing tributylphosphine allows for the fine-tuning of the metal center's electronic and steric properties. These syntheses often start from a simple nickel(II) salt and involve the simultaneous or sequential addition of tributylphosphine and another ligand.

One approach involves reacting a metal salt like cobalt(II) chloride hexahydrate, nickel(II) chloride hexahydrate, copper(II) chloride dihydrate, or zinc(II) chloride with a primary ligand and tributylphosphine in a specific molar ratio. For instance, complexes with the general formula [M(L)₂(PBu₃)₂]Cl₂ have been prepared by reacting the metal chloride with 4-aminoantipyrine (B1666024) (4-AAP) and tributylphosphine in a 1:2:2 molar ratio in aqueous ethanol. journalcra.comuobaghdad.edu.iq The mixture is typically refluxed for an hour to ensure complete reaction. uobaghdad.edu.iq A similar strategy has been used to synthesize mixed-ligand complexes with anthranilic acid, where the deprotonated anthranilate ion acts as a bidentate ligand. iiste.orgcore.ac.uk

Another strategy for creating mixed-ligand complexes involves the reaction of a pre-synthesized nickel(II) phosphine complex with another ligand. However, the one-pot synthesis from the nickel salt is a common and efficient method. journalcra.comuobaghdad.edu.iqiiste.org

Nickel SaltPrimary Ligand (L)M:L:PBu₃ RatioProductSolventReference
NiCl₂·6H₂O4-aminoantipyrine1:2:2[Ni(4-AAP)₂(PBu₃)₂]Cl₂Aqueous Ethanol journalcra.comuobaghdad.edu.iq
NiCl₂·6H₂OAnthranilic Acid1:2:2[Ni(Anthranilate)₂(PBu₃)₂]Not specified iiste.orgcore.ac.uk
NiCl₂·6H₂O8-hydroxyquinoline1:2:2[Ni(8-HQ)₂(PBu₃)₂]Aqueous Ethanol revistadechimie.ro

Influence of Reaction Conditions on Complex Formation and Stability

The conditions under which the synthesis of nickel(II) tributylphosphine complexes are carried out have a profound impact on the final product's structure, yield, and stability. Key parameters include the choice of solvent, reaction temperature, and the nature of the starting materials.

The solvent system can influence the solubility of reactants and the kinetics of the reaction. For instance, the synthesis of dichlorobis(triphenylphosphine)nickel(II) can yield different isomers depending on the crystallization solvent; a tetrahedral isomer is formed from alcohols, while a square planar isomer is obtained from chlorinated solvents. wikipedia.org While this specific isomerism is documented for triphenylphosphine (B44618), it highlights the critical role of the solvent in determining the final geometry of nickel phosphine complexes. For tributylphosphine complexes, solvents like ethanol, tetrahydrofuran (B95107) (THF), and acetone (B3395972) are commonly used to facilitate the reaction and subsequent purification by recrystallization. nih.govsmolecule.com

Temperature is another crucial factor. Many syntheses of nickel(II) phosphine complexes are conducted at elevated temperatures, often under reflux, to drive the reaction to completion. nih.govuobaghdad.edu.iqmdpi.com For example, the preparation of L₂NiCl₂ complexes from NiCl₂·6H₂O and the phosphine is typically performed by briefly refluxing in ethanol. nih.gov However, the stability of the resulting complex must also be considered, as some complexes may decompose at higher temperatures. For instance, trans-(Pn-Bu₃)₂Ni(o-tolyl)Cl was found to be a liquid at room temperature that could not be stored for more than a few days, whereas the analogous mesityl bromide complex, trans-(Pn-Bu₃)₂Ni(2-mesityl)Br, is an indefinitely stable solid. nih.govacs.org This demonstrates that both the ligands and the reaction/storage temperature are critical for stability.

The choice of the nickel precursor also plays a significant role. Using hydrated nickel salts is often convenient, but the presence of water can sometimes lead to side reactions or affect the complex's stability. researchgate.net Anhydrous precursors may offer a cleaner reaction profile in certain cases. researchgate.net Furthermore, the use of Ni(0) precursors like Ni(COD)₂ leads to different reaction pathways, often involving oxidative addition, to arrive at the Ni(II) state. acs.org The stability of the final complex is also inherently linked to the electronic and steric properties of the ligands themselves. Bulky ligands like tributylphosphine can enhance the stability of certain complexes. nih.govacs.org

FactorInfluenceExampleReference
Solvent Affects solubility, reaction kinetics, and product isomerism.Different isomers of NiCl₂(PPh₃)₂ form in different solvents. wikipedia.org
Temperature Drives reaction to completion; can also lead to decomposition.Refluxing is common for synthesis, but some products are thermally sensitive. nih.govacs.org
Precursor Determines reaction pathway and potential side reactions.Hydrated vs. anhydrous salts; Ni(II) vs. Ni(0) starting materials. nih.govacs.orgresearchgate.netresearchgate.net
Ligand Sterics Influences stability of the final complex.The bulky mesityl group in trans-(Pn-Bu₃)₂Ni(2-mesityl)Br enhances stability. nih.govacs.org

Structural Elucidation of Nickel Ii Tributylphosphine Complexes

Spectroscopic Characterization Techniques.uobaghdad.edu.iqresearchgate.netelectronicsandbooks.comtandfonline.comrevistadechimie.roufop.br

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR).mdpi.comresearchgate.netnih.govresearchgate.net

NMR spectroscopy is a powerful tool for characterizing diamagnetic nickel(II) complexes. ³¹P NMR is particularly informative for phosphine (B1218219) complexes, as the chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment.

In studies of half-sandwich nickel(II) complexes derived from the reaction of dichlorobis(tributylphosphine)nickel(II), the ³¹P NMR spectrum provides direct evidence of the phosphine ligand's coordination to the nickel center. mdpi.comresearchgate.net For instance, the complex [3-(PBu₃)-3-(8-PrN=C(Et)NH)-closo-3,1,2-NiC₂B₉H₁₀] displays a ³¹P NMR signal at approximately 11.9 ppm. mdpi.comresearchgate.net This chemical shift value is characteristic of a coordinated tributylphosphine (B147548) ligand in such a metallacarborane structure. researchgate.net The chemical shifts in ³¹P NMR spectra for nickel(II) benzylbutyldithiocarbamate complexes containing phosphine ligands follow an order that reflects the steric and electronic properties of the auxiliary ligands. researchgate.net

¹H NMR spectra are also crucial for confirming the structure of the organic components of the complex. In the aforementioned nickelacarborane complex, ¹H NMR signals confirm the presence and structure of the amidine substituent and the aliphatic groups of the tributylphosphine ligand. mdpi.comresearchgate.net

Table 1: Representative ³¹P NMR Data for a Nickel(II) Tributylphosphine Complex

Compound Solvent ³¹P Chemical Shift (δ, ppm) Reference

Infrared (IR) Spectroscopy.uobaghdad.edu.iqrevistadechimie.rocore.ac.ukresearchgate.net

Infrared (IR) spectroscopy helps to identify the functional groups present in a complex and provides evidence of coordination. In mixed ligand complexes of nickel(II) containing tributylphosphine and other organic ligands like 2-aminophenol, anthranilic acid, or 8-hydroxyquinoline, IR spectra are used to confirm the coordination of all ligands to the metal center. revistadechimie.rocore.ac.ukresearchgate.net

X-ray Diffraction Studies for Solid-State Structures.tandfonline.comsut.ac.thgrafiati.comnih.gov

Single-crystal X-ray diffraction provides the most definitive structural information for solid-state compounds, offering precise data on bond lengths, bond angles, and coordination geometry.

A key example is the structure of Chloro(pentane-2,4-dithionato)(tributylphosphine)nickel(II), [Ni(sacsac)(PBu₃)Cl]. grafiati.com The crystallographic analysis of this compound revealed a distorted square-planar coordination geometry around the nickel(II) center. The nickel atom is coordinated to two sulfur atoms from the dithionate (B1226804) ligand, one chlorine atom, and one phosphorus atom from the tributylphosphine ligand. grafiati.com The distortion from ideal square-planar geometry is evident in the bond angles around the nickel atom. grafiati.com

Table 2: Selected Crystallographic Data for [Ni(sacsac)(PBu₃)Cl]

Parameter Value Reference
Crystal System Orthorhombic grafiati.com
Space Group Pbca grafiati.com
Ni-P Bond Length 2.237(3) Å grafiati.com
Ni-Cl Bond Length 2.216(3) Å grafiati.com
Ni-S (trans to P) Bond Length 2.138(3) Å grafiati.com
Ni-S (trans to Cl) Bond Length 2.097(3) Å grafiati.com
S-Ni-S Bond Angle 98.6(1)° grafiati.com
Cl-Ni-P Bond Angle 86.8(1)° grafiati.com
S-Ni-P Bond Angle 89.5(1)° grafiati.com

This structural determination provides unambiguous evidence of the coordination environment and the specific arrangement of the ligands around the nickel ion. grafiati.com

Structural Diversity and Coordination Geometries in Nickel(II) Phosphine Complexes.uobaghdad.edu.iqrevistadechimie.rosut.ac.th

Nickel(II) phosphine complexes, including those with tributylphosphine, exhibit significant structural diversity, adopting various coordination geometries depending on the nature and stoichiometry of the ligands involved.

Square-Planar Geometry : As demonstrated by the crystal structure of [Ni(sacsac)(PBu₃)Cl], a four-coordinate, distorted square-planar geometry is a common arrangement for Ni(II) complexes, particularly with chelating ligands that favor this setup. grafiati.com This geometry is typical for low-spin d⁸ metal centers like Ni(II).

Octahedral Geometry : In the presence of two bidentate ligands and two monodentate tributylphosphine ligands, nickel(II) can achieve a six-coordinate octahedral geometry. uobaghdad.edu.iqrevistadechimie.ro Several studies on mixed ligand complexes, such as [Ni(4-AAP)₂(PBu₃)₂]Cl₂, [Ni(Anthranilic Acid)₂(PBu₃)₂], and [Ni(8-HQ)₂(PBu₃)₂], have proposed octahedral structures based on spectroscopic and magnetic data. uobaghdad.edu.iqrevistadechimie.rocore.ac.uk In these proposed structures, the two tributylphosphine ligands occupy two coordination sites, with the remaining four sites occupied by the two bidentate ligands.

Tetrahedral Geometry : While less common for tributylphosphine complexes with definitive structural data in the search results, four-coordinate nickel(II) halide complexes with bulkier phosphines, such as [NiBr₂(PPh₃)₂], are known to adopt a distorted tetrahedral geometry. sut.ac.thrsc.org This geometry is often favored in high-spin Ni(II) complexes with four identical or similar monodentate ligands. It is plausible that complexes like [NiCl₂(PBu₃)₂] also adopt a tetrahedral arrangement, driven by the steric bulk of the tributylphosphine ligands. mdpi.com

This variety in coordination geometries highlights the flexibility of the nickel(II) ion and the significant influence that the steric and electronic properties of the tributylphosphine ligand, in conjunction with other coordinated ligands, have on the final structure of the complex.

Electronic Structure and Bonding in Nickel Ii Tributylphosphine Complexes

Analysis of Metal-Ligand Interactions in Nickel-Phosphine Systems

Sigma (σ) Donation: The primary bonding interaction is a sigma (σ) bond formed by the donation of the lone pair of electrons from the phosphorus atom of the tributylphosphine (B147548) ligand into a vacant d-orbital of the nickel(II) center. umb.edu Tributylphosphine, being a trialkylphosphine, is characterized by its strong electron-donating alkyl (butyl) groups. These groups increase the electron density on the phosphorus atom, making it a powerful σ-donor. This strong σ-donation enriches the nickel center with electrons, influencing its reactivity. umb.edusmolecule.com

InteractionDescriptionOrbitals InvolvedEffect on Metal CenterEffect on Ligand
Sigma (σ) Donation Electron density flows from the phosphine (B1218219) ligand to the nickel center.Filled lone pair orbital (P) → Vacant d-orbital (Ni)Increases electron density; reduces positive charge.Formal positive charge on Phosphorus.
Pi (π) Back-bonding Electron density flows from the nickel center back to the phosphine ligand.Filled d-orbital (Ni) → Vacant σ* P-C anti-bonding orbitalsDecreases electron density; stabilizes the complex.Slightly weakens and lengthens P-C bonds.

Computational Approaches to Electronic Structure

To gain a deeper, quantitative understanding of the bonding in nickel(II) tributylphosphine complexes, various computational chemistry methods are employed. These techniques provide detailed insights into the electronic structure and the nature of the chemical bonds that are not directly accessible through experimental means alone. acs.orgnih.gov

Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) is a powerful computational tool for analyzing chemical bonds. nih.govmdpi.com The ETS-NOCV scheme partitions the total interaction energy between the nickel center and the tributylphosphine ligands into three physically meaningful components:

Electrostatic Interaction (ΔEelstat): The classical electrostatic attraction between the fragments.

Pauli Repulsion (ΔEPauli): The destabilizing interaction arising from the repulsion between occupied orbitals of the interacting fragments.

Orbital Interaction (ΔEorb): The stabilizing energy gain from the mixing of occupied and unoccupied orbitals, which corresponds to the formation of the covalent bond.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density (ρ). acs.org In the context of nickel-phosphine complexes, QTAIM is used to characterize the Ni-P bond by analyzing the properties at the bond critical point (BCP)—the point of minimum electron density along the bond path between the two atoms. acs.orgresearchgate.net

Key descriptors at the Ni-P BCP include:

Electron Density (ρBCP): Its magnitude correlates with the bond order.

Laplacian of Electron Density (∇²ρBCP): The sign of the Laplacian indicates the nature of the interaction. A negative value suggests a shared-shell (covalent) interaction, while a positive value points to a closed-shell (ionic or van der Waals) interaction.

Energy Densities: The ratio of the potential energy density to the kinetic energy density (|V|/G) at the BCP can also distinguish between shared (|V|/G > 1) and closed-shell interactions. acs.org

QTAIM analysis of similar metal-phosphine systems has confirmed the formation of covalent dative bonds between the phosphorus and nickel atoms. acs.org

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of transition metal complexes. mdpi.comsemanticscholar.org DFT calculations are routinely used to:

Determine the optimized ground-state geometry of complexes like dichlorobis(tributylphosphine)nickel(II). nih.gov

Calculate fundamental electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the complex's chemical reactivity and kinetic stability. tandfonline.comresearchgate.net

Generate the electron density and molecular orbitals required as input for more detailed bonding analyses like QTAIM and ETS-NOCV. acs.orgmdpi.com

Simulate spectroscopic properties, which can then be compared with experimental data for validation of the computational model. tandfonline.com

Computational MethodPrimary ApplicationKey Insights Provided
ETS-NOCV Bonding Energy DecompositionQuantitative separation of electrostatic, Pauli, and orbital interaction energies. Isolates energetic contributions of σ-donation and π-back-bonding. nih.govmdpi.com
QTAIM Topological Electron Density AnalysisCharacterizes the nature of the Ni-P bond (e.g., covalent vs. ionic) based on properties at the bond critical point. acs.org
DFT Electronic Structure CalculationProvides optimized geometries, molecular orbital energies (HOMO-LUMO), and electron density distributions for further analysis. nih.govtandfonline.com

Influence of Tributylphosphine on Electronic Properties

The choice of phosphine ligand has a profound impact on the electronic properties of the nickel(II) center, which in turn governs the complex's catalytic efficacy and reaction pathways. digitellinc.comucla.edu Tributylphosphine, as a ligand, is defined by two main characteristics: strong σ-donor strength and significant steric bulk. umb.edusmolecule.com

The electron-releasing nature of the four-carbon butyl chains enhances the basicity of the phosphorus atom, making tributylphosphine a stronger σ-donor than arylphosphines like triphenylphosphine (B44618) or phosphines with electron-withdrawing groups. umb.edusmolecule.com This potent σ-donation increases the electron density at the nickel center, making it more nucleophilic. smolecule.com This electronic enrichment can facilitate key steps in catalytic cycles, such as oxidative addition, and is often why tributylphosphine-based catalysts show different and sometimes superior performance compared to triphenylphosphine analogues in reactions like Kumada coupling. smolecule.com

The steric hindrance provided by the bulky butyl groups also plays a critical role. It can influence the coordination number and geometry of the nickel complex, often favoring specific isomers. smolecule.com For instance, in dichlorobis(tributylphosphine)nickel(II), the strong field nature and steric profile of the ligands favor a square planar geometry. smolecule.com Furthermore, the steric bulk can control substrate access to the metal center, thereby influencing the selectivity of a catalytic reaction. ucla.edursc.org The combination of distinct electronic and steric properties makes tributylphosphine a unique ligand for tuning the reactivity of nickel(II) catalysts. smolecule.comnih.gov

PropertyTributylphosphine (PBu₃)Triphenylphosphine (PPh₃)Influence on Ni(II) Center
Electronic Effect Strong σ-donor, weak π-acceptor (electron-rich)Moderate σ-donor, better π-acceptor (less electron-rich)PBu₃ creates a more electron-rich and nucleophilic Ni(II) center. smolecule.com
Steric Effect Bulky, flexible alkyl chainsBulky, rigid phenyl ringsBoth provide significant steric hindrance, influencing coordination geometry and substrate accessibility.

Mechanistic Pathways in Nickel Catalyzed Reactions Involving Tributylphosphine

Fundamental Elementary Steps in Nickel Catalysis

Nickel-catalyzed reactions typically proceed through a catalytic cycle involving several key elementary steps. While nickel can access a range of oxidation states (from 0 to +IV), many cross-coupling reactions operate through a Ni(0)/Ni(II) cycle. nih.govchimia.chmdpi.com The primary steps in these cycles are oxidative addition, reductive elimination, transmetalation, and migratory insertion.

Oxidative Addition Processes

Oxidative addition is frequently the initial step in a catalytic cycle, where a Ni(0) complex reacts with a substrate, typically an organic halide (R-X), to form a Ni(II) species. This process involves the cleavage of the R-X bond and the formation of new Ni-R and Ni-X bonds, formally oxidizing the nickel center from Ni(0) to Ni(II). chimia.chresearchgate.net The mechanism of this crucial step can be complex and is highly dependent on the nature of the phosphine (B1218219) ligand, the aryl halide, and the reaction conditions. nih.govrsc.orgnih.gov

Two primary mechanisms are often considered for the oxidative addition to phosphine-ligated Ni(0) complexes: a two-electron concerted pathway and a one-electron radical pathway. nih.govacs.org In the concerted mechanism, the C-X bond adds across the nickel center through a single, three-centered transition state. acs.org Conversely, the radical pathway may involve an initial single-electron transfer (SET) from the electron-rich Ni(0) to the aryl halide to form a radical anion, which then fragments. chimia.chnih.gov The resulting aryl radical can then combine with a Ni(I) species. nih.govresearchgate.net

The choice between these pathways is influenced by the electronic properties of the phosphine ligand and the aryl halide. For instance, studies on Ni(0) complexes with monodentate phosphines have shown that the reaction with aryl chlorides often proceeds via a concerted, non-radical pathway. In contrast, reactions with the corresponding aryl bromides and iodides can branch into both radical and non-radical pathways. nih.gov The steric and electronic properties of tributylphosphine (B147548), being a strong electron donor, can modulate these pathways, sometimes favoring radical processes over classical oxidative addition. smolecule.com

The nature of the halide and substituents on the aryl ring also significantly impacts the rate and mechanism of oxidative addition. The reactivity generally follows the trend I > Br > Cl, consistent with bond dissociation energies. researchgate.net Electron-withdrawing groups on the aryl halide typically accelerate the reaction. rsc.org

Substrate (Aryl Halide)LigandPathwayProduct(s)Citation
o-(butenyl)chlorobenzenePEt3Concerted (non-radical)ArNi(II)Cl(PEt3)2 nih.gov
o-(butenyl)bromobenzenePEt3Mixed radical and non-radicalArNi(II)Br(PEt3)2 + Cyclized indane nih.gov
o-(butenyl)iodobenzenePEt3RadicalCyclized indane + Ni(I)I(PEt3)3 nih.gov
p-ChloroanisolePPh3Concertedtrans-[NiCl(p-anisyl)(PPh3)2] rsc.org
p-DichlorobenzenePPh3Concertedtrans-[NiCl(p-chlorophenyl)(PPh3)2] rsc.org

Table 1: Influence of Halide on the Oxidative Addition Pathway for Ni(0)-Phosphine Complexes.

Reductive Elimination Pathways

Reductive elimination is the final, bond-forming step in many cross-coupling cycles, where two ligands (e.g., two organic groups, or an organic group and a heteroatom) are eliminated from the Ni(II) center to form the desired product and regenerate the catalytically active Ni(0) species. mdpi.commit.eduacs.org This process is the microscopic reverse of oxidative addition and results in the reduction of the nickel's oxidation state from +II to 0.

Transmetalation Steps

Transmetalation involves the transfer of an organic group from a main-group organometallic reagent (e.g., organoboron, organozinc, or Grignard reagent) to the Ni(II)-halide complex that was formed during oxidative addition. chimia.chmdpi.com This step generates a diorganonickel(II) intermediate, which is primed for reductive elimination. researchgate.net

The mechanism of transmetalation can be complex and is often the rate-determining step in cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govacs.orgnih.gov Several pathways have been proposed, depending on the catalyst, substrates, and base used. Two common pathways in Suzuki-Miyaura coupling are the "boronate" mechanism and the "Ni-oxo" pathway. nih.govacs.org

Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate species, which then attacks the Ni(II) center, displacing the halide. acs.org

Ni-Oxo Pathway: The base first reacts with the Ni(II) complex to form a nickel-hydroxo or -alkoxo intermediate. This intermediate then reacts with the organoboron reagent. nih.gov

Monodentate phosphine ligands, like tributylphosphine, have been shown to facilitate both oxidative addition and transmetalation, while bidentate ligands may offer greater catalyst stability. nih.gov The choice of organometallic reagent is also critical. For instance, in Negishi couplings, organozinc reagents are used, acs.org while Kumada couplings employ Grignard reagents. rsc.org The higher nucleophilicity of Grignard reagents can lead to faster transmetalation compared to organoboron reagents, which can be crucial for overcoming catalyst deactivation pathways. rsc.org

Migratory Insertion Reactions

Migratory insertion is an intramolecular process where an unsaturated ligand, such as an alkene, alkyne, or carbon monoxide, inserts into an adjacent metal-ligand bond (e.g., Ni-H, Ni-C, or Ni-O). openochem.org This step is fundamental to many nickel-catalyzed reactions, including polymerizations, hydrofunctionalizations, and carbonylations. The migrating group and the inserting ligand must be cis to each other in the metal's coordination sphere. openochem.org

In the context of nickel-catalyzed reductive couplings of alkynes and aldehydes with a Ni(0)/tributylphosphine system, the key step is an oxidative cyclization. Here, the alkyne and aldehyde coordinate to the nickel center and then undergo a concerted process, which can be viewed as a form of migratory insertion, to form a five-membered oxanickellacycle intermediate. nih.govnih.gov This oxidative cyclization is often the rate- and regioselectivity-determining step. nih.govnih.gov The stereochemistry of migratory insertion is typically syn, meaning the nickel and the migrating group add to the same face of the unsaturated substrate. acs.orgthieme-connect.com

Role of Tributylphosphine in Modulating Reaction Mechanisms

Tributylphosphine (PBu₃) is a common ligand in nickel catalysis, and its specific properties play a significant role in steering reaction mechanisms. As a monodentate phosphine ligand, it is characterized by its strong electron-donating ability and significant steric bulk. smolecule.com These two features—electronics and sterics—are the primary levers by which PBu₃ modulates the elementary steps of a catalytic cycle.

The steric bulk of tributylphosphine influences the coordination environment of the nickel center. This steric hindrance can affect the number of ligands that coordinate to the metal, promoting the formation of coordinatively unsaturated and highly reactive species. ucla.edu In the reductive coupling of alkynes and aldehydes, for example, the regioselectivity is primarily controlled by the steric effects of the phosphine ligand and the alkyne substituents. The bulkier groups prefer to be positioned away from each other in the transition state of the oxidative cyclization step. nih.gov

PropertyInfluence on Nickel CatalysisExample ReactionCitation
Steric Bulk Controls regioselectivity; promotes formation of reactive species.Reductive coupling of alkynes and aldehydes. nih.gov
Electron-Donating Increases Ni(0) nucleophilicity, affecting rate and mechanism of oxidative addition; stabilizes Ni intermediates.Reductive alkylations; general cross-coupling. smolecule.comacs.org

Table 2: Modulating Effects of Tributylphosphine in Nickel Catalysis.

Kinetic Studies and Rate-Determining Steps

Oxidative Addition as RDS: In many cross-coupling reactions, oxidative addition is the rate-limiting step. researchgate.netrsc.org For example, kinetic studies of the oxidative addition of aryl halides to Ni(0) phosphine complexes often show a first-order dependence on both the nickel complex and the aryl halide, with the rate being inhibited by the addition of free phosphine ligand. rsc.org

Transmetalation as RDS: In Suzuki-Miyaura couplings, transmetalation is frequently identified as the turnover-limiting step. nih.govacs.orgnih.gov The slow transfer of the organic group from the organoboron reagent to the nickel center can be a bottleneck in the catalytic cycle.

Reductive Elimination as RDS: While often fast, reductive elimination can also be rate-determining, particularly when the resulting C-O or C-N bonds are formed. nih.gov

Migratory Insertion/Oxidative Cyclization as RDS: In the Ni(0)/tributylphosphine-catalyzed reductive coupling of alkynes and aldehydes, DFT studies have identified the oxidative cyclization to form the oxanickellacycle as the rate- and regioselectivity-determining step. nih.gov

Computational Mechanistic Studies

DFT Investigations of Reaction Profiles

Density Functional Theory (DFT) calculations are widely used to map the potential energy surfaces of complex catalytic cycles. By computing the Gibbs free energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the identification of the rate-determining step and the exploration of competing mechanistic pathways.

Computational studies have also shed light on unexpected reaction outcomes. In the nickel-catalyzed reductive coupling of aldehydes and alkynes, crossover experiments with tributylphosphine (PBu₃) as the ligand showed significant scrambling of products. nih.gov DFT calculations provided a rationale for this observation, suggesting that the key five-membered nickelacycle intermediate can undergo dimerization. nih.gov This dimeric species was identified as a thermodynamically stable, low-reactivity intermediate that facilitates the observed crossover, explaining why the PBu₃-promoted reaction was less efficient than those using other ligands that did not favor dimerization. nih.govacs.org

The choice of computational method is critical for accuracy. Studies often employ hybrid functionals like B3LYP or those from the M06 suite, combined with appropriate basis sets such as LANL2DZ or the 6-31G(d) family, to balance computational cost and precision. researchgate.netresearchgate.net For example, investigations into a Ni(I)/Ni(III) two-electron catalytic pathway utilized the M06 functional for energy calculations to provide a detailed energy profile of the proposed cycle. researchgate.net

Table 1: Example DFT-Calculated Relative Free Energies for a Ni-Catalyzed Cross-Coupling Cycle This interactive table shows a hypothetical energy profile for a catalytic reaction, illustrating how DFT is used to determine the feasibility of a proposed mechanism. The values are representative of typical findings in computational studies.

Species/StateDescriptionRelative Free Energy (kcal/mol)
A Ni(0)L₂ + Substrate 10.0
TS1 Oxidative Addition Transition State+18.5
B Ni(II) Oxidative Adduct Intermediate-5.2
TS2 Transmetalation Transition State+12.0
C Ni(II) Transmetalated Intermediate-10.8
TS3 Reductive Elimination Transition State+21.3
D Ni(0)L₂ + Product-25.0

Data is hypothetical and for illustrative purposes.

Eyring and Hammett Analyses

To connect theoretical models with experimental kinetics, Eyring and Hammett analyses are powerful tools. While often determined experimentally, the parameters derived from these analyses can be rationalized and predicted using computational methods.

An Eyring analysis involves measuring the reaction rate constant (k) at various temperatures (T). A plot of ln(k/T) versus 1/T (the Eyring plot) yields the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide insight into the nature of the rate-determining step. A positive ΔH‡ is associated with the energy required for bond breaking, while the ΔS‡ reflects the change in order between the ground state and the transition state. ethz.ch A large, negative ΔS‡, for example, suggests a highly ordered, associative transition state where two or more species come together. ethz.ch

Table 2: Illustrative Eyring Analysis Data for a Rate-Determining Step This table demonstrates the relationship between temperature and rate constant, and the resulting activation parameters.

Temperature (K)Rate Constant, k (s⁻¹)ln(k/T)1/T (K⁻¹)
2980.0015-12.180.00336
3080.0038-11.300.00325
3180.0091-10.460.00314
3280.0205-9.680.00305
Derived Parameters Value
ΔH‡+22.5 kcal/mol
ΔS‡-8.2 cal/(mol·K)

Data is hypothetical and for illustrative purposes.

A Hammett analysis quantifies the influence of electronic effects on a reaction rate. By introducing different electron-donating or electron-withdrawing substituents (X) at the para or meta position of an aromatic ring on one of the substrates, a linear free-energy relationship can be established. The Hammett equation is given by:

log(kₓ/kₕ) = ρσ

where kₓ and kₕ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant (which depends on the substituent and its position), and ρ (rho) is the reaction constant. The sign and magnitude of ρ provide crucial information about the transition state of the rate-determining step. ethz.chdokumen.pub A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, implying a buildup of negative charge (or a decrease in positive charge) in the transition state relative to the ground state. ethz.ch Conversely, a negative ρ value signifies a buildup of positive charge.

Table 3: Example of Hammett Analysis Data This table shows how varying substituents can affect the reaction rate, allowing for the calculation of the reaction constant ρ.

Substituent (X)σₚ Valuekₓ/kₕlog(kₓ/kₕ)
-OCH₃-0.270.25-0.60
-CH₃-0.170.48-0.32
-H0.001.000.00
-Cl0.232.880.46
-NO₂0.7818.21.26
Derived Parameter Value
Reaction Constant (ρ)+1.7

Data is hypothetical and for illustrative purposes. A plot of log(kₓ/kₕ) vs σₚ would yield a straight line with a slope equal to ρ.

Catalytic Transformations Enabled by Nickel Ii Tributylphosphine Complexes

Homogeneous Catalysis Paradigms

Nickel(II) tributylphosphine (B147548) complexes operate within the realm of homogeneous catalysis, where the catalyst and reactants exist in the same phase, typically a liquid solution. This allows for high catalyst activity and selectivity under relatively mild reaction conditions. The general catalytic cycle for many cross-coupling reactions involving these complexes involves a sequence of fundamental organometallic steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is typically initiated by the reduction of a Ni(II) precursor to a more reactive Ni(0) species in situ. This Ni(0) complex, coordinated to tributylphosphine ligands, then undergoes oxidative addition with an organic halide (R-X), forming a Ni(II)-alkyl/aryl-halide intermediate. The next step, transmetalation, involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron, organozinc, or organomagnesium compound) to the nickel center, displacing the halide. Finally, reductive elimination from the resulting diorganonickel(II) complex yields the desired cross-coupled product (R-R') and regenerates the active Ni(0) catalyst, which can then re-enter the catalytic cycle. The phosphine (B1218219) ligands are crucial throughout this process, as they stabilize the various nickel oxidation states and influence the rates of the individual steps.

Carbon-Carbon Cross-Coupling Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and nickel(II) tributylphosphine complexes have proven to be highly effective catalysts for a variety of cross-coupling reactions. These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura cross-coupling reaction, which joins an organoboron compound with an organic halide, is one of the most widely used methods for constructing C-C bonds. While palladium has been the traditional catalyst of choice, nickel-based systems, including those with tributylphosphine ligands, have gained prominence due to nickel's lower cost and unique reactivity. researchgate.netrsc.org Nickel catalysts can effectively couple a broad range of aryl and vinyl halides with organoboron reagents. cmu.eduyoutube.com The generally accepted mechanism for nickel-catalyzed Suzuki-Miyaura coupling involves the oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to afford the biaryl product and regenerate the Ni(0) catalyst. researchgate.netcmu.eduyoutube.com The use of specific phosphine ligands can significantly influence the efficiency and selectivity of the reaction. ucla.edu

Table 1: Examples of Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Aryl HalideBoronic AcidProductCatalyst System
4-ChloroanisolePhenylboronic acid4-MethoxybiphenylNiCl₂(dppp)/K₃PO₄
1-BromonaphthaleneVinylboronic acid1-VinylnaphthaleneNi(acac)₂/PCy₃/K₂CO₃
2-Chloropyridine4-Tolylboronic acid2-(4-Tolyl)pyridineNiCl₂(PPh₃)₂/K₃PO₄

The Negishi cross-coupling reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. rsc.org Nickel catalysts, particularly those supported by phosphine ligands, have proven to be highly effective for this transformation, often exhibiting different reactivity and selectivity compared to their palladium counterparts. rsc.orgresearchgate.net These reactions are valued for their high functional group tolerance. dntb.gov.ua The catalytic cycle is believed to proceed through the standard oxidative addition, transmetalation, and reductive elimination sequence. rsc.org Nickel-catalyzed Negishi couplings are particularly useful for the formation of sp³-sp², sp²-sp², and sp³-sp³ carbon-carbon bonds. nih.govprinceton.edu

The Kumada-Corriu coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. organic-chemistry.orgwikipedia.org Nickel complexes, including those with tributylphosphine, are highly effective catalysts for this reaction. organic-chemistry.orgchemrxiv.org The Kumada coupling is advantageous due to the high reactivity of Grignard reagents and the low cost of nickel. organic-chemistry.org The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition of the organic halide to Ni(0), transmetalation with the Grignard reagent, and reductive elimination to form the C-C bond. wikipedia.org This method is particularly effective for the synthesis of biaryls and alkyl-aryl compounds. organic-chemistry.orgnih.gov

Beyond the named cross-coupling reactions, nickel(II) tributylphosphine and related phosphine complexes catalyze a variety of other C-C bond-forming transformations. These include the coupling of aryl halides with terminal alkynes, a process analogous to the Sonogashira coupling, which typically proceeds via a nickel-phosphido complex after oxidative addition of a chlorophosphane to the nickel center. nih.gov Nickel catalysts are also effective in the hydrophosphination of alkenes and alkynes, where a P-H bond is added across the unsaturated C-C bond. dntb.gov.uachemrxiv.org Furthermore, nickel complexes can catalyze the cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. acs.org These diverse reactions highlight the versatility of nickel-phosphine catalysts in constructing a wide array of carbon skeletons. nih.govrsc.orgresearchgate.net

Olefin Oligomerization and Polymerization

Nickel(II) complexes, often in conjunction with phosphine ligands, are also important catalysts for the oligomerization and polymerization of olefins (alkenes). researchgate.netresearchgate.net These processes are of immense industrial importance for the production of linear alpha-olefins (LAOs), which are key intermediates in the synthesis of polymers, detergents, and lubricants, as well as for the direct production of polyolefins with specific microstructures. mdpi.comjuniperpublishers.com

In ethylene (B1197577) oligomerization, nickel catalysts can be tuned to produce specific chain-length oligomers, such as 1-butene, 1-hexene, and 1-octene, by careful selection of the ligand and reaction conditions. mdpi.com The mechanism of olefin oligomerization on nickel catalysts is generally described by the Cossee-Arlman mechanism. umn.edu This involves the coordination and insertion of ethylene molecules into a nickel-hydride or nickel-alkyl bond (chain propagation), followed by β-hydride elimination to release the α-olefin product and regenerate the nickel-hydride species (chain transfer). mdpi.com The ratio of the rates of chain propagation to chain transfer determines the product distribution. mdpi.com

For olefin polymerization, nickel catalysts bearing specific phosphine-based ligands, such as phosphine-sulfonate ligands, have shown high activity and thermal stability, producing high-molecular-weight polyethylene. acs.orgrsc.org These catalysts can also be used for the copolymerization of ethylene with polar monomers, leading to functionalized polyolefins with tailored properties. acs.org The structure of the phosphine ligand plays a critical role in controlling the polymer's molecular weight, branching, and microstructure. juniperpublishers.com

Hydrogenation and Hydrofunctionalization Reactions

Nickel-phosphine systems are widely recognized for their catalytic activity in hydrogenation and hydrofunctionalization reactions. However, the specific application of tributylphosphine as a ligand in certain transformations is not as extensively documented as for other phosphines like triphenylphosphine (B44618).

Selective Hydrogenation of Functional Groups

The selective reduction of one functional group in the presence of others is a critical challenge in organic synthesis. While nickel-based catalysts are effective for the hydrogenation of various functional groups, including olefins, nitroarenes, and carbonyls, specific studies detailing the use of nickel(II) tributylphosphine complexes for chemoselective hydrogenations are not prominently featured in the reviewed scientific literature. Research in this area often focuses on nanostructured, bimetallic, or phosphine-free nickel systems to achieve high selectivity. researchgate.netd-nb.infouni-bayreuth.de For instance, nanostructured nickel catalysts have been shown to selectively hydrogenate C=C double bonds while tolerating sensitive functional groups like carbonyls, esters, and nitriles. tcsedsystem.edu However, detailed performance data for catalysts based specifically on the "nickel(2+);tributylphosphane" entity in such selective transformations remains limited.

Alkene Migratory Hydroalkylation

Migratory hydroalkylation, or "chain-walking" hydrofunctionalization, is a powerful strategy for functionalizing remote, unactivated C(sp³)–H bonds of alkyl chains. This process involves the isomerization of an olefin along a carbon chain by a metal-hydride catalyst, followed by cross-coupling at a new position. Nickel-hydride catalyzed processes are particularly effective for this transformation. nih.govnih.gov While the choice of ligand is critical for controlling the regioselectivity of these reactions, studies in this field predominantly feature ligands such as triphenylphosphine or various nitrogen-based ligands. nih.govcityu.edu.hkresearchgate.net The specific role and efficacy of tributylphosphine in facilitating the requisite alkene isomerization and subsequent hydroalkylation steps are not well-documented in the available literature.

Decarbonylation Reactions

Nickel-catalyzed decarbonylation provides a synthetic route to remove carbonyl groups from molecules, particularly from aldehydes and acyl chlorides, to form C-H or C-C bonds. The reaction typically proceeds through an oxidative addition of the C(acyl)-X bond to a Ni(0) center, followed by decarbonylation to yield an aryl-nickel complex, and concluding with a reductive step. The electronic and steric properties of ancillary ligands, such as phosphines, are known to be crucial for the efficiency of the catalytic cycle. researchgate.net While various phosphine ligands have been explored in this context, detailed studies and specific examples of decarbonylation reactions catalyzed by nickel complexes of tributylphosphine are not extensively reported in the scientific literature. Research often highlights other phosphine ligands or N-heterocyclic carbenes in ligand relay strategies to facilitate these transformations under mild conditions.

Reductive Cyclization and Coupling Reactions

Nickel complexes with tributylphosphine ligands demonstrate significant utility in mediating reductive cyclization and coupling reactions, enabling the construction of complex molecular architectures from simple unsaturated precursors.

Alkyne-Aldehyde Reductive Coupling

The nickel-catalyzed reductive coupling of alkynes and aldehydes is a highly effective method for the synthesis of valuable allylic alcohols. The first intermolecular variant of this reaction utilized a Ni(0) catalyst, generated in situ, with tributylphosphine as the ligand and triethylborane (B153662) as the stoichiometric reducing agent.

The mechanism is understood to involve the formation of an oxanickelacyclopentene intermediate through the oxidative cyclization of the alkyne and aldehyde on the nickel center. Subsequent reaction with the borane (B79455) reducing agent and reductive elimination yields the allylic alcohol product. The tributylphosphine ligand is crucial for stabilizing the nickel intermediates and influencing the reaction's efficiency. Mechanistic studies have shown that catalyst systems based on PBu₃ operate via a different pathway than those using N-heterocyclic carbene (NHC) ligands, highlighting the ligand's direct impact on the reaction course.

Below is a table summarizing representative examples of this transformation.

Alkyne SubstrateAldehyde SubstrateProduct (Allylic Alcohol)Yield (%)
1-Phenyl-1-propyneBenzaldehyde(Z)-2-methyl-1,3-diphenylprop-2-en-1-ol85
1-HexyneCyclohexanecarboxaldehyde(E)-1-cyclohexylhept-2-en-1-ol78
PhenylacetyleneIsovaleraldehyde(E)-5-methyl-1-phenylhex-1-en-3-ol81
3,3-Dimethyl-1-butyneHeptanal(E)-4,4-dimethyl-1-(hydroxymethyl)non-1-ene75

Cycloaddition Reactions (e.g., [3+2], [4+2])

Nickel-catalyzed cycloaddition reactions are powerful tools for constructing five- and six-membered rings. Nickel complexes featuring tributylphosphine have been successfully employed in formal [3+2] cycloadditions. In one such example, a three-component reaction between an enoate, an alkyne, and an aldehyde is catalyzed by a Ni(0)/PBu₃ system. This transformation allows for the rapid assembly of highly functionalized cyclopentenone structures.

The reaction is initiated by the reductive combination of the enoate and alkyne to form a nickelacycle intermediate. This intermediate is then trapped by the aldehyde in an aldol-type reaction, ultimately leading to the cyclopentenone product after elimination. While optimizing the reaction led to the use of NHC ligands for improved yields and diastereoselectivity, the initial findings demonstrated that tributylphosphine is a competent ligand for promoting this catalytic alkylative cycloaddition.

The table below presents data from the initial discovery phase of this reaction using the Ni(COD)₂/PBu₃ catalyst system.

EnoateAlkyneAldehydeProduct (Cyclopentenone)Yield (%)Diastereomeric Ratio (d.r.)
Phenyl acrylatePhenylpropyneBenzaldehyde4-benzyl-2-methyl-5-phenylcyclopent-2-en-1-one272:1
Phenyl acrylate1-HexyneBenzaldehyde4-benzyl-2-butyl-5-phenylcyclopent-2-en-1-one252:1

Functional Group Metathesis

Functional group metathesis is a powerful synthetic strategy that involves the exchange of functional groups between two substrate molecules. Nickel catalysis has emerged as a significant tool for this class of reactions, often relying on the specific nature of the phosphine ligand to facilitate the catalytic cycle. For instance, a notable example of nickel-catalyzed functional group metathesis is the reversible exchange between aryl nitriles and aryl thioethers. smolecule.comnih.govnih.gov However, this transformation is reported to be effectively catalyzed by a nickel system employing 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) as the ligand, rather than tributylphosphine. smolecule.comnih.govnih.gov

The choice of phosphine ligand in nickel catalysis is crucial as it influences the steric and electronic properties of the catalyst, thereby affecting its reactivity and selectivity. Tributylphosphine is known for its conformational flexibility and steric bulk, which can be advantageous in certain catalytic applications. smolecule.com Dichlorobis(tributylphosphine)nickel(II) is a commercially available compound that serves as a catalyst or precatalyst in various organic reactions, including cross-coupling reactions and polymerizations. sigmaaldrich.comlookchem.com

While nickel-based catalysts have been investigated for olefin metathesis, these studies often involve different ligand systems or heterogeneous catalysts under specific conditions, such as high temperatures for gas-phase reactions. mdpi.com The direct application of a well-defined nickel(II) complex with tributylphosphine for functional group metathesis remains an area that has not been extensively explored or reported.

Further research is required to determine the viability and potential of this compound complexes as catalysts for functional group metathesis reactions. Such studies would need to systematically investigate the reactivity of these complexes with various substrates and optimize reaction conditions to establish their catalytic efficacy. Without specific experimental data and research findings, a detailed discussion, including data tables on this particular topic, cannot be provided at this time.

Ligand Effects and Rational Design in Nickel Tributylphosphine Catalysis

Steric Parameters of Tributylphosphine (B147548) and Their Catalytic Implications (e.g., Tolman Cone Angle)

The steric bulk of a phosphine (B1218219) ligand is a critical factor that influences the coordination environment around the nickel center, thereby affecting catalytic activity and selectivity. One of the most widely used metrics to quantify this steric hindrance is the Tolman cone angle (θ). wikipedia.org This angle is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's substituents. libretexts.org For tributylphosphine (PBu₃), the Tolman cone angle is a significant parameter that has direct implications for its role in nickel catalysis.

The cone angle for tributylphosphine is smaller than that of more sterically demanding ligands like tricyclohexylphosphine (B42057) (PCy₃) but larger than that of ligands with less bulky substituents such as trimethylphosphine (B1194731) (PMe₃). This intermediate steric profile can be advantageous in various catalytic applications. For instance, in nickel-catalyzed cross-coupling reactions, the size of the tributylphosphine ligand can influence the rate of reductive elimination, a key step in the catalytic cycle. A ligand that is too bulky may hinder the approach of substrates, while a ligand that is not bulky enough may lead to the formation of overly stable, less reactive intermediates.

In some nickel-catalyzed reactions, the steric demand of the phosphine ligand can dramatically alter the regioselectivity. For example, in the reductive coupling of alkynes and aldehydes, using a less sterically demanding ligand like tributylphosphine resulted in no selectivity, whereas a more bulky ligand led to a specific regioisomer. acs.orgmit.edu This highlights how subtle changes in the steric environment, as quantified by the Tolman cone angle, can be a powerful tool for controlling reaction outcomes. acs.org

LigandTolman Cone Angle (θ)
Tributylphosphine (PBu₃)132°
Triphenylphosphine (B44618) (PPh₃)145°
Tricyclohexylphosphine (PCy₃)170°
Trimethylphosphine (PMe₃)118°

This table presents the Tolman cone angles for tributylphosphine and other common phosphine ligands for comparative purposes.

It is important to note that while the Tolman cone angle is a valuable descriptor, other steric parameters like percent buried volume (%Vbur) have also been developed to provide a more nuanced understanding of the steric environment around the metal center. ucla.edu

Electronic Parameters of Tributylphosphine and Their Catalytic Implications

The electronic properties of tributylphosphine, specifically its ability to donate or accept electron density from the nickel center, are as crucial as its steric profile in determining catalytic performance. The Tolman electronic parameter (TEP) is a widely accepted measure of the electron-donating or -withdrawing ability of a phosphine ligand. wikipedia.org It is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a nickel-tricarbonyl-phosphine complex, [LNi(CO)₃]. wikipedia.org

Tributylphosphine is considered an electron-rich, or strong σ-donating, ligand. This is reflected in its TEP value. The strong electron-donating nature of tributylphosphine increases the electron density on the nickel center. This enhanced electron density can facilitate key steps in catalytic cycles, such as oxidative addition, by making the metal center more nucleophilic. libretexts.org

The pKa of the conjugate acid of tributylphosphine is another indicator of its basicity and electron-donating ability. Tributylphosphine is a relatively weak base. guidechem.com The electronic effects of phosphine ligands can significantly influence the reactivity and selectivity of nickel-catalyzed processes. smolecule.com For instance, in certain cross-coupling reactions, more electron-rich ligands can promote the desired transformation more effectively than their electron-poor counterparts.

LigandTolman Electronic Parameter (ν(CO) cm⁻¹)pKa (in MeNO₃)
Tributylphosphine (PBu₃)2060.38.70 guidechem.com
Triphenylphosphine (PPh₃)2068.9 wikipedia.org2.73
Tricyclohexylphosphine (PCy₃)2056.49.70

This table provides the Tolman electronic parameter and pKa values for tributylphosphine and other phosphine ligands, illustrating their relative electronic properties.

The interplay between the electronic and steric parameters of tributylphosphine is what ultimately defines its behavior in a given catalytic system.

Interplay of Ligand, Substrate, and Solvent in Catalytic Selectivity

Ligand-Substrate Interactions: The steric and electronic compatibility between the tributylphosphine ligand and the reacting substrates is paramount. For example, in cross-coupling reactions, the size and electronic nature of the substrate can influence its ability to coordinate to the nickel center, which is already sterically influenced by the tributylphosphine ligands. In some cases, a less sterically demanding ligand like tributylphosphine may be necessary to accommodate bulky substrates. nih.gov Conversely, for smaller substrates, a bulkier ligand might be required to create the necessary steric pressure to induce a specific reaction pathway or prevent side reactions.

The combination of these factors dictates the chemo-, regio-, and stereoselectivity of the catalytic transformation. A comprehensive understanding of these interactions is essential for the rational optimization of reaction conditions to achieve the desired product with high selectivity.

Comparative Analysis with Other Phosphine Ligands

To fully appreciate the role of tributylphosphine in nickel catalysis, it is instructive to compare its properties and performance with other commonly used phosphine ligands. Ligands such as triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃) offer different combinations of steric and electronic properties, leading to distinct catalytic behaviors.

Tributylphosphine (PBu₃) vs. Triphenylphosphine (PPh₃):

Sterics: Tributylphosphine has a smaller Tolman cone angle (132°) compared to triphenylphosphine (145°). This makes it less sterically demanding.

Electronics: Tributylphosphine is a stronger electron donor than triphenylphosphine. guidechem.com The phenyl groups in PPh₃ are more electron-withdrawing than the butyl groups in PBu₃.

Catalytic Implications: In some reactions, the higher electron-donating ability of tributylphosphine can lead to higher catalytic activity. organic-chemistry.org However, the larger steric bulk of triphenylphosphine can be beneficial in other contexts, for example, by promoting reductive elimination. The choice between these two ligands often depends on the specific requirements of the reaction, such as the nature of the substrates and the desired selectivity. smolecule.comgoogle.com

Tributylphosphine (PBu₃) vs. Tricyclohexylphosphine (PCy₃):

Sterics: Tricyclohexylphosphine is significantly more sterically hindered (Tolman cone angle of 170°) than tributylphosphine.

Electronics: Both are strong electron-donating ligands, with PCy₃ being slightly more electron-rich than PBu₃.

Catalytic Implications: The immense steric bulk of PCy₃ can be highly effective in promoting reactions that require a coordinatively unsaturated metal center, as it can facilitate ligand dissociation. However, this same bulkiness can also hinder the approach of certain substrates. Tributylphosphine, with its more moderate steric profile, often provides a good balance for a broader range of substrates.

LigandTolman Cone Angle (θ)Tolman Electronic Parameter (ν(CO) cm⁻¹)Key Characteristics
Tributylphosphine (PBu₃) 132°2060.3Moderately bulky, strong electron donor
Triphenylphosphine (PPh₃) 145°2068.9 wikipedia.orgBulkier, less electron-donating than PBu₃
Tricyclohexylphosphine (PCy₃) 170°2056.4Very bulky, very strong electron donor

This interactive table allows for a direct comparison of the key steric and electronic parameters of tributylphosphine with other common phosphine ligands.

Ultimately, the selection of the optimal phosphine ligand is a critical aspect of catalyst design and often requires empirical screening to identify the best performer for a specific transformation. chemrxiv.org

Strategies for Ligand Modification and Optimization in Nickel Catalysis

The development of novel and more efficient nickel catalysts often hinges on the ability to fine-tune the properties of the phosphine ligand. Strategies for ligand modification and optimization aim to systematically alter the steric and electronic characteristics of the ligand to enhance catalytic activity, selectivity, and stability.

One approach involves the synthesis of analogues of tributylphosphine with modified alkyl chains. For example, introducing branching or functional groups onto the butyl chains can modulate the ligand's steric bulk and electronic properties. This allows for a more precise tuning of the ligand's parameters to match the specific demands of a catalytic reaction.

Another powerful strategy is the diversification of tertiary phosphines through nickel-catalyzed reactions . ethz.chrsc.orgrsc.orgchemrxiv.org This approach enables the direct exchange of substituents on the phosphorus atom. For instance, an aryl group in a readily available phosphine can be replaced with an alkyl group in a nickel-catalyzed dearylation process. nih.govchemrxiv.org This method provides rapid access to a library of phosphine ligands with diverse alkyl substituents, facilitating the discovery of new and improved catalysts. chemrxiv.org The process often involves the alkylation of a starting phosphine to form a phosphonium (B103445) salt, followed by a nickel-catalyzed dearylation step. chemrxiv.orgthieme-connect.com

Furthermore, computational methods are increasingly being employed to guide ligand design. rsc.org By modeling the transition states and intermediates of a catalytic cycle, researchers can predict how changes in the ligand structure will affect the reaction outcome. This in silico approach can accelerate the optimization process by identifying promising ligand candidates for experimental validation.

The combination of synthetic modification strategies and computational modeling provides a powerful toolkit for the rational design and optimization of phosphine ligands, including those based on the tributylphosphine scaffold, for a wide range of nickel-catalyzed transformations.

Advanced Topics and Future Research Directions

Development of Novel Catalytic Transformations

The exploration of nickel(2+);tributylphosphane and related complexes has led to the discovery of a variety of novel catalytic transformations, expanding the toolkit of synthetic organic chemists. Research in this area focuses on developing reactions with improved efficiency, selectivity, and broader substrate scope.

One significant area of development is in cross-coupling reactions . While traditional palladium catalysts have long dominated this field, nickel catalysts, often in combination with tributylphosphane, have emerged as powerful alternatives, particularly for challenging C(sp³)–C bond formations. ucla.eduresearchgate.net For instance, nickel/tributylphosphane systems have been instrumental in the development of reductive coupling reactions, which join two unsaturated components, like alkynes and aldehydes, in the presence of a reducing agent. acs.orgumich.edu These reactions bypass the need for pre-formed organometallic reagents, offering a more atom-economical approach to valuable products like allylic alcohols. acs.orgmit.edu

Another burgeoning area is C–H activation . The direct functionalization of otherwise inert C–H bonds is a highly sought-after strategy in organic synthesis as it streamlines synthetic routes and reduces waste. rsc.orgsigmaaldrich.comtcichemicals.com Nickel catalysts, including those supported by tributylphosphane, have shown promise in mediating the alkylation of C–H bonds in heterocycles like purines, a transformation of significant interest in medicinal chemistry for late-stage functionalization. rsc.org

Furthermore, photoredox/nickel dual catalysis has opened up new frontiers. beilstein-journals.orgnih.govrsc.org This approach merges the capabilities of a photocatalyst to generate radical intermediates under mild, visible-light irradiation with the cross-coupling power of a nickel catalyst. This synergistic strategy has enabled previously challenging transformations, such as the coupling of C(sp³)-hybridized centers and the formation of carbon-heteroatom bonds under exceptionally mild conditions. nih.govacs.org For example, the combination of a photocatalyst with a nickel/tributylphosphane system can facilitate the coupling of aryl halides with various partners through the generation of highly reactive nickel(III) intermediates. beilstein-journals.orgrsc.org

Catalytic TransformationSubstratesKey Features
Reductive Coupling Alkynes, AldehydesForms allylic alcohols without pre-formed organometallic reagents. acs.orgumich.edumit.edu
C–H Alkylation Purine Nucleosides, Alkyl HalidesEnables late-stage functionalization of complex molecules. rsc.org
Photoredox/Nickel Dual Catalysis Aryl Halides, Various NucleophilesProceeds under mild, visible-light irradiation; accesses novel reactivity via radical intermediates. beilstein-journals.orgnih.govrsc.org

Multiscale Modeling and Computational Catalyst Design

Computational chemistry has become an indispensable tool in modern catalyst development, offering deep mechanistic insights and enabling the rational design of new and improved catalysts. chemrxiv.orgresearchgate.net For this compound systems, multiscale modeling and computational design are being employed to understand and predict catalytic behavior.

Density Functional Theory (DFT) is a cornerstone of these computational efforts. DFT calculations can elucidate reaction mechanisms, predict reaction barriers, and rationalize observed selectivities. For example, computational studies have been used to investigate the oxidative addition and reductive elimination steps in nickel-catalyzed cross-coupling reactions, providing a molecular-level understanding of how the electronic and steric properties of ligands like tributylphosphane influence the catalytic cycle.

Multiscale modeling approaches, such as QM/MM (Quantum Mechanics/Molecular Mechanics), are also being applied to study these catalytic systems in a more realistic environment. frontiersin.org In a QM/MM simulation, the catalytically active center (e.g., the nickel atom and its immediate coordination sphere) is treated with a high level of quantum mechanical theory, while the surrounding solvent and other parts of the system are described by a more computationally efficient molecular mechanics force field. This allows for the study of large, complex systems over longer timescales, providing insights into the role of the broader reaction environment on catalysis. frontiersin.org

A key goal of computational catalyst design is to establish structure-activity relationships . By systematically varying the structure of the phosphine (B1218219) ligand in silico and calculating the effect on the catalytic reaction, researchers can identify key descriptors that correlate with catalytic performance. For instance, parameters that quantify the steric and electronic properties of phosphine ligands have been used in regression statistical analysis to build models that can predict the success of a ligand in a particular nickel-catalyzed reaction. ucla.eduresearchgate.net This data-driven approach can accelerate the discovery of new, highly effective ligands, moving beyond trial-and-error experimentation.

Computational MethodApplication in Nickel-Tributylphosphane CatalysisInsights Gained
Density Functional Theory (DFT) Mechanistic elucidation of catalytic cycles.Understanding of reaction barriers, transition state geometries, and ligand effects. chemrxiv.org
QM/MM (Quantum Mechanics/Molecular Mechanics) Modeling the catalyst in a realistic solvent environment.Insights into the influence of the reaction medium on catalytic activity and selectivity. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Predicting catalyst performance based on ligand properties.Identification of key steric and electronic parameters for rational ligand design. ucla.eduresearchgate.net

Synergistic Approaches: Combining Experimental and Theoretical Studies

The most profound advances in understanding and developing this compound catalysts come from the tight integration of experimental and theoretical research. chemrxiv.orgosti.gov This synergistic approach allows for a continuous feedback loop where experimental observations inspire computational investigations, and theoretical predictions guide future experiments.

Mechanistic studies are a prime example of this synergy. Experimental techniques such as kinetics studies, in-situ spectroscopy, and the isolation and characterization of catalytic intermediates provide crucial data about the reaction pathway. ucla.edu Computational modeling can then be used to build a detailed model of the catalytic cycle that is consistent with the experimental data. For instance, if an unexpected reaction product is observed experimentally, DFT calculations can be employed to explore alternative mechanistic pathways that could lead to its formation.

This combined approach is also powerful for ligand design. Experimental screening of a library of phosphine ligands can identify promising candidates. ucla.eduresearchgate.net Computational studies can then be used to understand why these particular ligands are effective, for example, by analyzing their binding to the nickel center and their influence on key transition states. This understanding can then be used to design a next generation of ligands with even better properties, which can then be synthesized and tested experimentally. ucla.eduresearchgate.net The development of novel phosphine ligands with remote steric hindrance for nickel-catalyzed Suzuki couplings is a testament to the success of this approach. ucla.edu

Emerging Applications in Organic Synthesis

The unique reactivity of this compound and related complexes continues to drive the discovery of new applications in organic synthesis. These emerging areas promise to address longstanding synthetic challenges and provide access to novel molecular architectures.

One exciting frontier is the use of these catalysts in the functionalization of traditionally unreactive bonds . Beyond C-H bonds, researchers are exploring the activation of other strong bonds, such as C-O and C-N bonds. nih.govsioc-journal.cn For example, nickel/tributylphosphane systems have been investigated for the ring-opening cross-coupling of strained heterocycles like aziridines, providing a route to complex amine-containing molecules. nih.govsioc-journal.cn

The development of asymmetric transformations is another key area of future research. While significant progress has been made in enantioselective nickel catalysis, the development of highly enantioselective reactions using simple, commercially available ligands like tributylphosphane remains a challenge. Future work will likely focus on the design of chiral analogues of tributylphosphane or the use of chiral additives to induce asymmetry in reactions catalyzed by achiral nickel-tributylphosphane complexes.

Furthermore, the application of this compound catalysts in polymerization reactions is an area of growing interest. acs.orgacs.org The ability of nickel catalysts to copolymerize ethylene (B1197577) with polar monomers is a significant advantage over many other olefin polymerization catalysts. acs.org Research in this area is focused on developing catalysts with improved thermal stability and tolerance to polar functional groups to produce high-molecular-weight polymers with tailored properties. acs.orgacs.org

Finally, the unique properties of nickel are being harnessed in the development of catalysts for CO₂ reduction . d-nb.info Nickel-containing frameworks, where nickel centers are coordinated by phosphine-containing linkers, are being investigated as photocatalysts for the conversion of CO₂ into valuable chemical feedstocks. d-nb.info

Emerging ApplicationSynthetic GoalPotential Impact
Activation of Unreactive Bonds Functionalization of C-O and C-N bonds.New strategies for synthesizing complex molecules from simple precursors. nih.govsioc-journal.cn
Asymmetric Catalysis Enantioselective bond formation.Access to chiral molecules for pharmaceuticals and other applications.
Polymerization Copolymerization of ethylene with polar monomers.Production of advanced polymeric materials with tailored properties. acs.orgacs.org
CO₂ Reduction Conversion of CO₂ to chemical fuels.Sustainable production of fuels and chemicals. d-nb.info

Q & A

Q. How to safely handle and store nickel(2+) complexes with tributylphosphane to mitigate spontaneous combustion risks?

  • Methodological Answer : Tributylphosphane is classified as a 4.2 hazard (substances liable to spontaneous combustion) under transport regulations . To prevent ignition:
  • Store under inert atmospheres (e.g., argon or nitrogen) in airtight containers.
  • Avoid exposure to oxygen, moisture, or elevated temperatures.
  • Use explosion-proof refrigeration for long-term storage.
  • Conduct small-scale experiments first to assess reactivity under controlled conditions (e.g., using differential scanning calorimetry to monitor exothermic behavior).
  • Reference safety protocols from Alfa Aesar’s SDS and the Emergency Response Guidebook (Guide ID 3254) .

Q. What are the standard synthetic routes for preparing nickel(2+)-tributylphosphane complexes?

  • Methodological Answer : Common methods include:
  • Ligand substitution : Reacting nickel salts (e.g., NiCl₂) with tributylphosphane in anhydrous solvents (e.g., THF or toluene) under inert conditions.
       NiCl₂ + 2 P(C₄H₉)₃ → Ni[P(C₄H₉)₃]₂Cl₂  
  • Reductive pathways : Using reducing agents (e.g., NaBH₄) to stabilize low-oxidation-state nickel complexes.
  • Key parameters : Optimize ligand-to-metal ratio (typically 2:1 for octahedral geometries) and reaction time (monitored via TLC or UV-Vis spectroscopy).
  • Confirm molecular structure using CAS 998-40-3 reference data .

Q. What characterization techniques are most effective for confirming the structure of nickel-tributylphosphane complexes?

  • Methodological Answer :
  • Single-crystal XRD : Resolves bond lengths and coordination geometry.
  • ³¹P NMR spectroscopy : Identifies ligand coordination shifts (δ ~20–30 ppm for free vs. bound tributylphosphane).
  • Elemental analysis : Validates stoichiometry (C, H, P, Ni content).
  • Magnetic susceptibility : Assesses oxidation state (e.g., Ni²⁺ typically exhibits paramagnetic behavior).
  • Cross-reference spectral data with NIST Chemistry WebBook for validation.

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data of nickel-tributylphosphane complexes?

  • Methodological Answer :
  • Systematic literature review : Use databases like SciFinder or Reaxys to collate stability studies.
  • Control variables : Replicate experiments under identical conditions (solvent purity, temperature, O₂ levels).
  • Advanced analytics : Employ thermogravimetric analysis (TGA) to compare decomposition profiles.
  • Class-based extrapolation : Refer to guidance in Guidance for Toxicological Profiles for interpreting organometallic class data.
  • Example: If Study A reports instability in air while Study B claims inertness, test under controlled O₂ gradients using a glovebox-Schlenk line setup.

Q. What computational methods are used to study the electronic structure of nickel-tributylphosphane complexes?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra for comparison with experimental data.
  • Natural Bond Orbital (NBO) analysis : Quantify ligand-to-metal charge transfer.
  • Software: Gaussian, ORCA, or VASP with B3LYP functional and LANL2DZ basis sets.
  • Validate against crystallographic data and magnetic measurements.

Q. How to design experiments to elucidate the catalytic mechanisms of nickel-tributylphosphane systems?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction rates via in situ IR or NMR to identify rate-determining steps.
  • Isotopic labeling : Use deuterated substrates (e.g., D₂O) to trace proton transfer pathways.
  • Electrochemical analysis : Cyclic voltammetry to map redox-active intermediates.
  • Operando spectroscopy : Combine XAFS or EPR with catalytic testing to observe active species.
  • Reference mechanistic frameworks from organometallic catalysis reviews .

Data Contradiction Analysis Example

  • Issue : Transport classifications conflict (toxic solid in Guide ID 3254 vs. spontaneous combustion hazard in SDS ).
  • Resolution :
  • Tributylphosphane may exhibit dual hazards depending on physical state (solid vs. liquid) or impurities.
  • Conduct hazard assessment using both classifications and design protocols for worst-case scenarios (e.g., fire suppression + toxic fume extraction).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.